molecular formula C9H11NO3 B2917152 Methyl 2-(2-methoxypyridin-4-yl)acetate CAS No. 464152-37-2

Methyl 2-(2-methoxypyridin-4-yl)acetate

Cat. No.: B2917152
CAS No.: 464152-37-2
M. Wt: 181.191
InChI Key: DYSQOHVZTYEIRM-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxypyridin-4-yl)acetate is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-methoxypyridin-4-yl)acetate can be synthesized from 2-methoxy-4-methylpyridine and methyl chloroformate . The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the esterification process. The reaction is carried out under an inert atmosphere, usually at room temperature, to prevent any unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methoxypyridin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-methoxypyridin-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2-methoxypyridin-4-yl)acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-hydroxypyridin-4-yl)acetate
  • Methyl 2-(2-chloropyridin-4-yl)acetate
  • Methyl 2-(2-aminopyridin-4-yl)acetate

Uniqueness

Methyl 2-(2-methoxypyridin-4-yl)acetate is unique due to its methoxy functional group, which imparts specific chemical properties and reactivity. This makes it distinct from its analogs, which may have different substituents such as hydroxyl, chloro, or amino groups.

Properties

IUPAC Name

methyl 2-(2-methoxypyridin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-8-5-7(3-4-10-8)6-9(11)13-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSQOHVZTYEIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the solution of lithium diisopropylamide (Aldrich, 2.0M, 122 mL, 244 mmol), THF (90 mL) and hexamethylphosphoric triamide (Aldrich, 16 mL, 89 mmol) at −78° C. under nitrogen was added, in 10 min, a solution of 2-methoxy-4-methylpyridine (10.0 g, 81 mmol) in THF (30 mL). After 30 min, a solution of dimethyl carbonate (Aldrich, 7.5 mL, 90 mmol) in THF (30 mL) was added over 15 min. The stirring was continued for 2 h at −78° C. before the reaction was quenched with MeOH (30 mL). The mixture was filtered through Celite and the cake was washed with EtOAc. The filtrate was concentrated in vacuo, and the crude product was purified by silica gel chromatography. MS: 182 (M+1).
Quantity
122 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

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